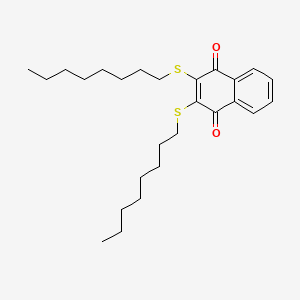

2,3-Bis(n-octylthio)-1,4-naphthalenedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Bis(n-octylthio)-1,4-naphthalenedione is a chemical compound with the molecular formula C26H38O2S2 . It is used in proteomics research .

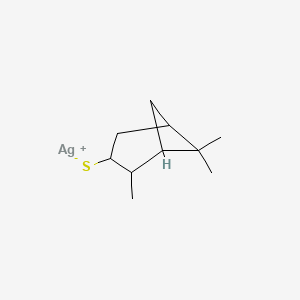

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalenedione core substituted with octylthio groups at the 2 and 3 positions . The molecular formula is C26H38O2S2 and the molecular weight is 446.71 .Aplicaciones Científicas De Investigación

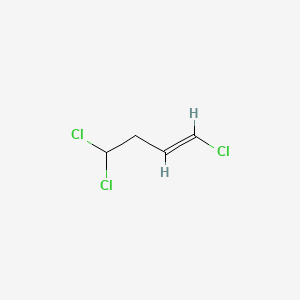

Plastic Scintillators and Luminescent Dyes

Research on plastic scintillators based on polymethyl methacrylate has explored various luminescent dyes, including the application of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds serve as luminescent activators or wavelength shifters in scintillators, enhancing their efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, including this compound derivatives, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting broad therapeutic potentials. Some derivatives have entered clinical trials as anticancer agents, while others are being explored as antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and for diagnostic and imaging applications in biological processes (Gong et al., 2016).

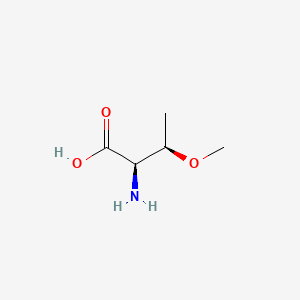

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic compounds, including those derived from this compound, has been highlighted as an important area in asymmetric organic synthesis. These processes utilize chiral catalysts to achieve high enantioselectivity and yield, marking significant advancements in the synthesis of chiral compounds (Pellissier, 2011).

Antioxidant Capacity and Radical Scavenging

Studies on the antioxidant capacity of compounds have included the examination of this compound derivatives. These compounds have been evaluated for their ability to scavenge radicals and protect against oxidative stress, contributing valuable insights into their potential therapeutic applications (Ilyasov et al., 2020).

Safety and Hazards

The safety data sheet for 2,3-Bis(n-octylthio)-1,4-naphthalenedione can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

2,3-bis(octylsulfanyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKODPLUMGYRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662996 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103049-97-4 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B560817.png)